2-[(2-Chlorophenyl)methyl]oxirane
Overview
Description
2-[(2-Chlorophenyl)methyl]oxirane is an organic compound with the molecular formula C9H9ClO. It is a member of the oxirane family, which are three-membered cyclic ethers also known as epoxides. This compound is characterized by the presence of a chlorobenzyl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(2-Chlorophenyl)methyl]oxirane can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with an epoxidizing agent such as sodium hydroxide or potassium hydroxide in the presence of a phase-transfer catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 50°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of more efficient and scalable processes. One such method includes the reaction of 2-chlorobenzyl alcohol with an oxidizing agent like hydrogen peroxide or peracetic acid. This method is preferred due to its higher yield and lower environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorobenzyl ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring into a diol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various functionalized derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild to moderate conditions
Major Products Formed
Oxidation: Chlorobenzyl ketones and aldehydes.
Reduction: Chlorobenzyl diols.
Substitution: Various functionalized derivatives depending on the nucleophile used
Scientific Research Applications
2-[(2-Chlorophenyl)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)methyl]oxirane primarily involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications, where the compound acts as an electrophile, reacting with nucleophiles to form more stable products .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorobenzyl)-2-(1-chlorocyclopropyl)oxirane
- 2-(4-Chlorobenzyl)oxirane
- 2-(2-Bromobenzyl)oxirane
Uniqueness
2-[(2-Chlorophenyl)methyl]oxirane is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the chlorobenzyl group enhances its electrophilic nature, making it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C9H9ClO |
---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]oxirane |
InChI |
InChI=1S/C9H9ClO/c10-9-4-2-1-3-7(9)5-8-6-11-8/h1-4,8H,5-6H2 |
InChI Key |
IZPMETSEQUXCSH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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